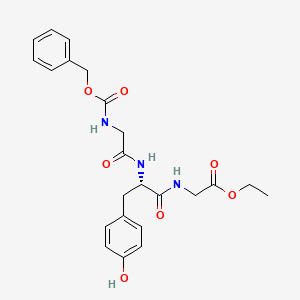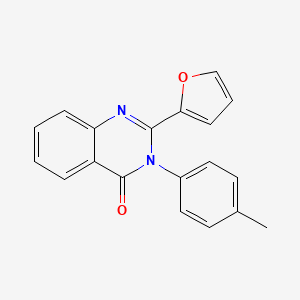![molecular formula C26H34O3 B14162558 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate CAS No. 4376-38-9](/img/structure/B14162558.png)
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate is an organic compound that belongs to the class of esters It is derived from lauric acid, a saturated fatty acid with a 12-carbon atom chain, and 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl, a biphenyl derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate typically involves the esterification of lauric acid with 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants to a temperature of around 110°C and maintaining the reaction for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate can be achieved through a continuous process involving a fixed-bed reactor. In this process, lauric acid and 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl alcohol are continuously fed into the reactor, and the esterification reaction is catalyzed by a solid acid catalyst such as Amberlyst 15. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Lauric acid and biphenyl carboxylic acids.
Reduction: 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl alcohol.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of surfactants and emulsifiers for cosmetics and personal care products
Mechanism of Action
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. Additionally, the biphenyl group can interact with specific molecular targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Lauric acid: A saturated fatty acid with similar antimicrobial properties.
Glyceryl laurate: An ester of lauric acid and glycerol, used in similar applications as an emulsifier and antimicrobial agent.
Sucrose laurate: Another ester of lauric acid, known for its emulsifying and antibacterial properties
Uniqueness
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate is unique due to the presence of the biphenyl group, which imparts additional chemical stability and potential for electrophilic aromatic substitution reactions. This makes it a versatile compound for various chemical and biological applications.
Properties
CAS No. |
4376-38-9 |
|---|---|
Molecular Formula |
C26H34O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] dodecanoate |
InChI |
InChI=1S/C26H34O3/c1-2-3-4-5-6-7-8-9-13-16-26(28)29-21-25(27)24-19-17-23(18-20-24)22-14-11-10-12-15-22/h10-12,14-15,17-20H,2-9,13,16,21H2,1H3 |
InChI Key |
FQLBSEGUJXFREL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


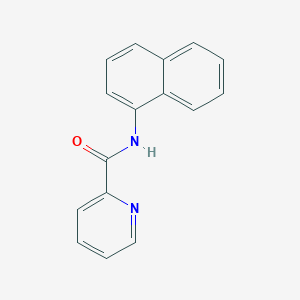
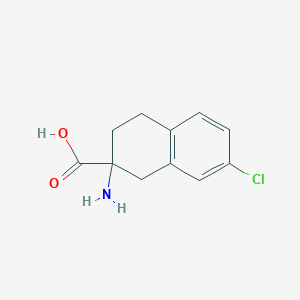
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)
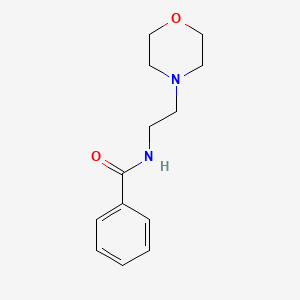
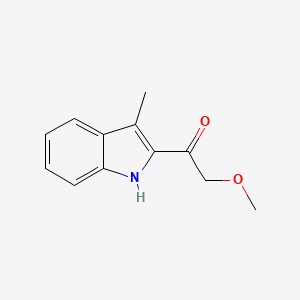

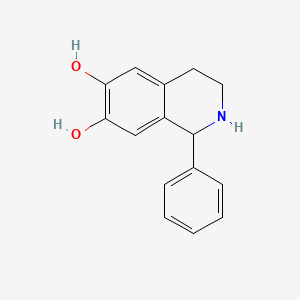
![2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine](/img/structure/B14162525.png)
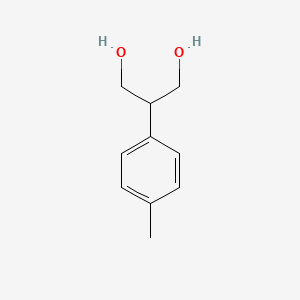
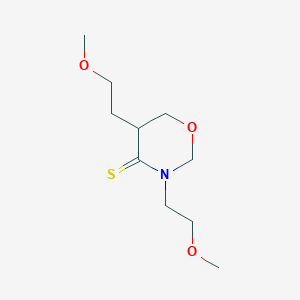

![1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione](/img/structure/B14162545.png)
